2-Bromo-3,6-dimethylpyridine

Physicochemical Characterization Process Chemistry Purification

2-Bromo-3,6-dimethylpyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and methyl groups at the 3- and 6-positions. Its molecular formula is C7H8BrN with a molecular weight of 186.05 g/mol.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 38749-92-7
Cat. No. B1283209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-dimethylpyridine
CAS38749-92-7
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C)Br
InChIInChI=1S/C7H8BrN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3
InChIKeyBKLNQHXCFLTIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-dimethylpyridine (CAS 38749-92-7): A Strategic Building Block for Heterocyclic Synthesis and Medicinal Chemistry


2-Bromo-3,6-dimethylpyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and methyl groups at the 3- and 6-positions. Its molecular formula is C7H8BrN with a molecular weight of 186.05 g/mol [1]. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, and is also utilized in the development of agrochemicals and specialty materials . Its value in organic synthesis is underscored by its participation in key cross-coupling reactions, where its specific substitution pattern influences both reactivity and product properties [2].

Synthesis intermediate for neurological drug candidates
Key building block in phosphine-free Pd-catalyzed C–H arylation
Used in specialty polymer and agrochemical development

Why 2-Bromo-3,6-dimethylpyridine (38749-92-7) Cannot Be Replaced by Common 2-Bromopyridine Analogs


Substitution with generic 2-bromopyridines like 2-bromo-3-methylpyridine or 2-bromo-6-methylpyridine is not a viable strategy due to quantifiable differences in key physicochemical properties. The presence of two methyl groups on the pyridine ring of 2-bromo-3,6-dimethylpyridine significantly alters its boiling point and density compared to mono-methylated analogs [1]. Furthermore, research has established that the reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C-H bond arylations is strongly dependent on the substituent at the C6 position, meaning a compound with a C6 methyl group will not perform identically to one with a different C6 substituent [2]. These differences directly impact purification procedures, reaction conditions, and overall synthetic efficiency, making the specific compound a non-fungible reagent.

Boiling point shift
Mono-methyl analogs exhibit lower boiling points, which may alter distillation protocols and solvent compatibility.
Density discrepancy
Markedly lower density versus mono-methyl analogs can change biphasic extraction behavior and material uniformity.
C6 reactivity dependence
Reactivity in C–H arylation is strongly influenced by the C6 substituent; a different C6 group may not yield the same catalytic outcome.

2-Bromo-3,6-dimethylpyridine (38749-92-7): Head-to-Head Evidence for Scientific Selection


Higher Boiling Point of 2-Bromo-3,6-dimethylpyridine (38749-92-7) vs. 2-Bromo-3-methylpyridine

A head-to-head comparison reveals a significantly higher boiling point for 2-bromo-3,6-dimethylpyridine compared to 2-bromo-3-methylpyridine. This difference, driven by the additional methyl group increasing molecular weight and van der Waals forces, is crucial for designing distillation-based purification and reaction solvent selection [1] .

Boiling Point
Head-to-head
223.6 °C vs. 218–219 °C (2-bromo-3-methylpyridine)
Supports distillation-based purification strategy.
Measured at 760 mmHg; source data to verify.
Physicochemical Characterization Process Chemistry Purification

Lower Density of 2-Bromo-3,6-dimethylpyridine (38749-92-7) vs. 2-Bromo-3-methylpyridine

Despite its higher molecular weight, 2-bromo-3,6-dimethylpyridine exhibits a markedly lower density than 2-bromo-3-methylpyridine. This indicates a significant difference in molecular packing and intermolecular interactions, which can be a critical parameter in applications such as polymer synthesis or biphasic reaction systems [1] [2].

Density
Head-to-head
1.415 g/cm³ vs. 1.544 g/mL (2-bromo-3-methylpyridine at 25 °C)
Lower density may affect biphasic extraction.
Target density conditions not specified; comparator measured at 25 °C.
Physicochemical Characterization Formulation Science Material Properties

Higher Available Purity Grade for 2-Bromo-3,6-dimethylpyridine (38749-92-7) vs. Common Analogs

For applications requiring high material purity, 2-bromo-3,6-dimethylpyridine is commercially available at a minimum purity specification of 98% from certain suppliers, whereas a common analog like 2-bromo-3-methylpyridine is more frequently offered at a 95% purity level . This higher baseline purity reduces the burden of in-house purification and minimizes impurity-derived side reactions.

Purity Grade
Cross-study
Min. 98% purity (target) vs. ≥95% typical analog
Higher baseline purity reduces pre-reaction purification needs.
Based on commercial specifications; lot-specific verification advised.
Procurement Quality Control Method Development

Influence of the C6 Methyl Substituent on Cross-Coupling Reactivity

A foundational study has demonstrated that the reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C-H bond arylations is strongly dependent on the nature of the substituent at the C6 position [1]. This class-level inference confirms that 2-bromo-3,6-dimethylpyridine, which features a methyl group at C6, cannot be considered interchangeable with other 6-substituted 2-bromopyridines (e.g., C6-Br, C6-CF3, C6-CHO) or unsubstituted analogs. The specific electronic and steric profile conferred by the C6 methyl group is a key determinant of its reaction outcome.

C6 Substituent Effect
Class-level
Reactivity strongly depends on C6 group in phosphine-free C–H arylation
C6 methyl substitution governs catalytic outcome.
Quantitative yield data not available for this specific compound; class-level inference.
Catalysis C-H Activation Synthetic Methodology

Precision Applications for 2-Bromo-3,6-dimethylpyridine (38749-92-7) Based on Verified Differentiation


Synthesis of Neurological Drug Candidates

2-Bromo-3,6-dimethylpyridine is explicitly cited as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders . For these high-stakes applications, the availability of a 98% purity grade is a critical procurement advantage, ensuring that the starting material meets the stringent quality requirements for medicinal chemistry campaigns and early-stage toxicology studies, minimizing the risk of impurity-derived false positives or batch failures.

Development of High-Performance Polymers and Resins

The compound is applied in the formulation of specialty polymers and resins to contribute to improved thermal and mechanical properties . The quantifiable differences in density (1.415 g/cm³ vs. 1.544 g/mL for a close analog) and boiling point (223.6 °C vs. 218-219 °C for a close analog) are crucial material characteristics. These properties directly influence polymer processing, compatibility with other monomers, and the final physical attributes of the material, making the selection of this specific pyridine derivative a matter of predictable material science.

Methodological Studies in Palladium-Catalyzed C-H Functionalization

The established dependence of reactivity on the C6 substituent in 2-bromopyridines [1] positions 2-bromo-3,6-dimethylpyridine as a valuable probe in catalytic methodology development. Researchers investigating new C-H arylation catalysts or conditions can use this compound to benchmark performance and study electronic/steric effects. Its distinct C6 methyl group offers a defined variable for mechanistic studies and substrate scope exploration, where substituting it with a 2-bromo-6-methylpyridine or 2-bromo-3-methylpyridine would yield different and potentially confounding results.

Application
Selection Property
Validation Focus
Neurological drug candidate synthesis
Higher baseline purity grade
Verify purity and impurity profile before use
High-performance polymer development
Distinct density and boiling point characteristics
Confirm density and thermal processing compatibility
Pd-catalyzed C–H activation methodology
Predictable reactivity via C6 methyl substitution
Benchmark catalytic performance under selected conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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